molecular formula C12H9F3N2O3S B4870285 N-(2-PYRIDYL)-4-(TRIFLUOROMETHOXY)-1-BENZENESULFONAMIDE CAS No. 562079-36-1

N-(2-PYRIDYL)-4-(TRIFLUOROMETHOXY)-1-BENZENESULFONAMIDE

Cat. No.: B4870285
CAS No.: 562079-36-1
M. Wt: 318.27 g/mol
InChI Key: SBSIMUSEKHNNLY-UHFFFAOYSA-N
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Description

N-(2-Pyridyl)-4-(trifluoromethoxy)-1-benzenesulfonamide is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a pyridine ring, a trifluoromethoxy group, and a benzenesulfonamide moiety, making it a subject of interest in synthetic chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-pyridyl)-4-(trifluoromethoxy)-1-benzenesulfonamide typically involves the reaction of 2-pyridylamine with 4-(trifluoromethoxy)benzenesulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely follow similar principles as laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(2-Pyridyl)-4-(trifluoromethoxy)-1-benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Such as amines and thiols for substitution reactions.

    Oxidizing Agents: Like potassium permanganate or hydrogen peroxide for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

    Catalysts: Palladium or nickel catalysts for coupling reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted sulfonamides, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

N-(2-Pyridyl)-4-(trifluoromethoxy)-1-benzenesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-pyridyl)-4-(trifluoromethoxy)-1-benzenesulfonamide involves its interaction with specific molecular targets. The pyridine ring can coordinate with metal ions, while the sulfonamide group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-Pyridyl)-4-(trifluoromethoxy)-1-benzenesulfonamide is unique due to its combination of a trifluoromethoxy group and a sulfonamide moiety, which imparts distinct electronic and steric properties. This makes it a valuable compound for designing new materials and exploring novel chemical reactivities.

Properties

IUPAC Name

N-pyridin-2-yl-4-(trifluoromethoxy)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F3N2O3S/c13-12(14,15)20-9-4-6-10(7-5-9)21(18,19)17-11-3-1-2-8-16-11/h1-8H,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBSIMUSEKHNNLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401218107
Record name N-2-Pyridinyl-4-(trifluoromethoxy)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401218107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

562079-36-1
Record name N-2-Pyridinyl-4-(trifluoromethoxy)benzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=562079-36-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-2-Pyridinyl-4-(trifluoromethoxy)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401218107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(2-PYRIDYL)-4-(TRIFLUOROMETHOXY)-1-BENZENESULFONAMIDE
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N-(2-PYRIDYL)-4-(TRIFLUOROMETHOXY)-1-BENZENESULFONAMIDE
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N-(2-PYRIDYL)-4-(TRIFLUOROMETHOXY)-1-BENZENESULFONAMIDE
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N-(2-PYRIDYL)-4-(TRIFLUOROMETHOXY)-1-BENZENESULFONAMIDE
Reactant of Route 5
N-(2-PYRIDYL)-4-(TRIFLUOROMETHOXY)-1-BENZENESULFONAMIDE
Reactant of Route 6
N-(2-PYRIDYL)-4-(TRIFLUOROMETHOXY)-1-BENZENESULFONAMIDE

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